2,2,6,6-Tetramethylpiperidin-4-amine--hydrogen chloride (1/1)
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Overview
Description
2,2,6,6-Tetramethylpiperidin-4-amine–hydrogen chloride (1/1) is a compound belonging to the class of organic amines. It is a derivative of piperidine, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6 on the piperidine ring, and an amine group at position 4. The compound is often used in various chemical reactions due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-amine typically involves the reductive amination of the corresponding ketone. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with ammonia and hydrogen in the presence of a catalyst such as platinum or palladium .
Industrial Production Methods
In industrial settings, the production of 2,2,6,6-Tetramethylpiperidin-4-amine often employs continuous-flow synthesis techniques. For example, 1,6-hexanediamine can be mixed with 2,2,6,6-tetramethyl-4-piperidinone and reacted with hydrogen in a micro fixed-bed reactor packed with a platinum catalyst to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in substitution reactions, such as allylic amination of allylic chlorides to form allylated tertiary amines.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidant.
Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst is often used.
Substitution: Allylic chlorides are used in allylic amination reactions.
Major Products Formed
Hydroxylamines: Formed through oxidation reactions.
Secondary Amines: Formed through reduction reactions.
Allylated Tertiary Amines: Formed through substitution reactions with allylic chlorides.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-amine has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-amine involves its role as a hindered base. The steric hindrance provided by the four methyl groups on the piperidine ring makes it a non-nucleophilic base, which is useful in various chemical reactions. The compound can form stable complexes with metals, which are used in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A similar compound with a piperidine ring and four methyl groups but without the amine group at position 4.
4-Amino-2,2,6,6-tetramethylpiperidine: Another similar compound with an amine group at position 4 but different structural properties.
Uniqueness
2,2,6,6-Tetramethylpiperidin-4-amine is unique due to the presence of both the amine group and the four methyl groups on the piperidine ring. This combination provides it with distinct steric and electronic properties, making it highly useful in specific chemical reactions and applications.
Properties
CAS No. |
82123-91-9 |
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Molecular Formula |
C9H21ClN2 |
Molecular Weight |
192.73 g/mol |
IUPAC Name |
2,2,6,6-tetramethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6,10H2,1-4H3;1H |
InChI Key |
SMPLWCUWTRTPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N)C.Cl |
Origin of Product |
United States |
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